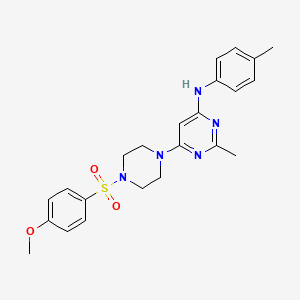![molecular formula C14H10N6O3 B11333286 3-nitro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11333286.png)
3-nitro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ニトロ-N-[4-(1H-テトラゾール-1-イル)フェニル]ベンズアミドは、ニトロ基、テトラゾール環、およびベンズアミド構造を特徴とする化合物です。
製法
合成経路と反応条件
3-ニトロ-N-[4-(1H-テトラゾール-1-イル)フェニル]ベンズアミドの合成は、通常、以下の手順を伴います。
テトラゾール環の形成: テトラゾール環は、適切なニトリルを酸性条件下でアジ化ナトリウムと反応させることによって合成できます。
ニトロ化: 芳香族環は、濃硝酸と硫酸の混合物を使用してニトロ化されます。
アミド化: 最後のステップでは、ニトロテトラゾール中間体を、ピリジンなどの塩基の存在下でベンゾイルクロリドと反応させることによって、ベンズアミド構造が形成されます。
工業的生産方法
この化合物の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化することを含む可能性があります。これには、連続フロー反応器の使用、高度な精製技術、および厳格な品質管理対策が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method includes the reaction of an aromatic amine with sodium azide and a nitro compound under acidic conditions. The resulting intermediate is then coupled with a benzoyl chloride derivative to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
化学反応の分析
反応の種類
3-ニトロ-N-[4-(1H-テトラゾール-1-イル)フェニル]ベンズアミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: ニトロ基は、さらに酸化されてニトロソまたはその他の高酸化状態の化合物になる可能性があります。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元できます。
置換: 芳香族環は、ハロゲン化またはスルホン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどがあります。
置換: 求電子置換反応では、通常、ハロゲン化には塩素ガス、スルホン化には硫酸などの試薬を使用します。
主な生成物
酸化: 生成物には、ニトロソ誘導体またはその他の酸化された形態が含まれる可能性があります。
還元: 生成物には、対応するアミン誘導体があります。
置換: 生成物は、導入された置換基、たとえばハロゲン化されたまたはスルホン化された誘導体によって異なります。
科学的研究の応用
3-ニトロ-N-[4-(1H-テトラゾール-1-イル)フェニル]ベンズアミドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のための前駆体として、およびさまざまな化学反応における試薬として使用されます。
医学: 抗菌性や抗癌活性など、潜在的な治療的特性について調査されています。
工業: エネルギー物質やポリマーなどの高度な材料の開発に使用されます。
作用機序
3-ニトロ-N-[4-(1H-テトラゾール-1-イル)フェニル]ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基とテトラゾール環は、さまざまな生化学的経路に関与し、酵素を阻害したり、細胞受容体と相互作用したりする可能性があります。正確な分子標的と経路は、特定のアプリケーションと使用状況によって異なります。
類似化合物との比較
類似化合物
3-ニトロ-1-(2H-テトラゾール-5-イル)-1H-1,2,4-トリアゾール-5-アミン: エネルギー特性で知られる、テトラゾール環とニトロ基を持つ別の化合物.
N-(3-(5-メルカプト-1H-テトラゾール-1-イル)フェニル)ベンズアミド: ニトロ基の代わりにメルカプト基を持つ同様の化合物.
独自性
3-ニトロ-N-[4-(1H-テトラゾール-1-イル)フェニル]ベンズアミドは、独特の化学反応性と潜在的な用途をもたらす官能基の特定の組み合わせにより、ユニークです。ニトロ基とテトラゾール環の両方の存在により、エネルギー物質と医薬品化学の分野における研究にとって特に興味深いものとなっています。
特性
分子式 |
C14H10N6O3 |
|---|---|
分子量 |
310.27 g/mol |
IUPAC名 |
3-nitro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10N6O3/c21-14(10-2-1-3-13(8-10)20(22)23)16-11-4-6-12(7-5-11)19-9-15-17-18-19/h1-9H,(H,16,21) |
InChIキー |
NRFCGQVJZCSKJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11333207.png)
![{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone](/img/structure/B11333213.png)

![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11333224.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11333229.png)
![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11333247.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11333251.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B11333254.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11333260.png)
![5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11333264.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11333270.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11333278.png)
![N-[2-(propan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11333299.png)
